2-(Phenoxycarbonyl)phenyl 1-naphthoate
CAS No.:
Cat. No.: VC0958030
Molecular Formula: C24H16O4
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C24H16O4 |
---|---|
Molecular Weight | 368.4 g/mol |
IUPAC Name | (2-phenoxycarbonylphenyl) naphthalene-1-carboxylate |
Standard InChI | InChI=1S/C24H16O4/c25-23(20-15-8-10-17-9-4-5-13-19(17)20)28-22-16-7-6-14-21(22)24(26)27-18-11-2-1-3-12-18/h1-16H |
Standard InChI Key | FHYFKGPIXNPQBT-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES | C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C3=CC=CC4=CC=CC=C43 |
Introduction
Chemical Structure and Properties
2-(Phenoxycarbonyl)phenyl 1-naphthoate, also known as 2-(phenoxycarbonyl)phenyl naphthalene-1-carboxylate, is an organic compound with the molecular formula C24H16O4 . This complex ester contains multiple aromatic rings including a naphthalene group and two phenyl groups, connected through ester linkages. The structure features a 1-naphthoate group esterified to a 2-(phenoxycarbonyl)phenyl moiety.
Structural Features
The compound's structure can be broken down into three primary components:
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A naphthalene-1-carboxylate (1-naphthoate) group
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A phenyl linker at the 2-position
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A phenoxycarbonyl group attached to the phenyl linker
This structural arrangement creates a molecule with significant steric bulk and aromatic character, which influences its physical and chemical properties.
Structural Comparison with Related Compounds
To better understand 2-(phenoxycarbonyl)phenyl 1-naphthoate, it is useful to compare it with structurally related compounds for which more information is available.
Comparison with Phenyl 1,4-dihydroxynaphthalene-2-carboxylate
Phenyl 1,4-dihydroxynaphthalene-2-carboxylate (PubChem CID 604249) shares some structural features with our compound of interest, though with significant differences :
Feature | 2-(Phenoxycarbonyl)phenyl 1-naphthoate | Phenyl 1,4-dihydroxynaphthalene-2-carboxylate |
---|---|---|
Molecular Formula | C24H16O4 | C17H12O4 |
Molecular Weight | 384.38 g/mol | 280.27 g/mol |
Naphthalene Position | 1-position carboxylate | 2-position carboxylate |
Hydroxyl Groups | None | Two (at 1,4-positions) |
Structural Complexity | Higher (additional phenoxycarbonyl group) | Lower |
The presence of hydroxyl groups in phenyl 1,4-dihydroxynaphthalene-2-carboxylate likely confers different solubility and reactivity profiles compared to 2-(phenoxycarbonyl)phenyl 1-naphthoate.
Structural Relationship to Aryl Esters
The compound contains structural elements similar to aryl esters that have been studied for various applications. The phenoxycarbonyl group, for instance, is present in compounds such as phenyl N-(o-azidophenyl) carbamate mentioned in research on the synthesis and decomposition of aryl azides . This structural similarity suggests potential for related chemical behaviors and applications.
Chemical Reactivity
The chemical behavior of 2-(phenoxycarbonyl)phenyl 1-naphthoate can be predicted based on its functional groups and structure.
Hydrolysis Reactions
As a diester, the compound would be susceptible to hydrolysis under acidic or basic conditions. The two ester groups might exhibit different rates of hydrolysis based on their electronic and steric environments:
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The phenoxycarbonyl group might be more sterically accessible
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The naphthoate group benefits from conjugation with the naphthalene ring system
Reduction Reactions
Reducing agents such as LiAlH4 or NaBH4 would likely reduce the ester groups to alcohols, though selectivity might be achievable under controlled conditions. This type of selective reduction has been demonstrated in similar complex molecules during total synthesis efforts .
Future Research Directions
Several promising avenues exist for future research on 2-(phenoxycarbonyl)phenyl 1-naphthoate:
Comprehensive Characterization
A detailed characterization study would provide valuable information about the compound's physical and chemical properties, filling the current knowledge gaps.
Optimized Synthesis
Development of efficient synthetic routes with high yields would facilitate further research and potential applications. Exploration of green chemistry approaches could make the synthesis more environmentally friendly.
Structure-Property Relationships
Investigation of how structural modifications affect the compound's properties could lead to derivatives with enhanced characteristics for specific applications.
Biological Activity Screening
Given the structural features shared with other bioactive compounds, screening for potential biological activities could reveal unexpected therapeutic applications.
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